Pyrrole-1-carboxamidine Pyrrole-1-carboxamidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14019754
InChI: InChI=1S/C5H7N3/c6-5(7)8-3-1-2-4-8/h1-4H,(H3,6,7)
SMILES:
Molecular Formula: C5H7N3
Molecular Weight: 109.13 g/mol

Pyrrole-1-carboxamidine

CAS No.:

Cat. No.: VC14019754

Molecular Formula: C5H7N3

Molecular Weight: 109.13 g/mol

* For research use only. Not for human or veterinary use.

Pyrrole-1-carboxamidine -

Specification

Molecular Formula C5H7N3
Molecular Weight 109.13 g/mol
IUPAC Name pyrrole-1-carboximidamide
Standard InChI InChI=1S/C5H7N3/c6-5(7)8-3-1-2-4-8/h1-4H,(H3,6,7)
Standard InChI Key NHXIJZTXMUNDFI-UHFFFAOYSA-N
Canonical SMILES C1=CN(C=C1)C(=N)N

Introduction

Molecular Architecture and Electronic Properties

Core Structural Features

Pyrrole-1-carboxamidine consists of a five-membered aromatic pyrrole ring (C₄H₄N) fused to a carboxamidine group (-C(=NH)NH₂) at the 1-position. The planar pyrrole ring exhibits partial double-bond character, with delocalized π-electrons contributing to its aromatic stability . The carboxamidine substituent introduces two nitrogen atoms in a conjugated system, creating distinct electrophilic and nucleophilic regions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₅H₇N₃
Molecular Weight109.13 g/mol
IUPAC NamePyrrole-1-carboximidamide
SMILESC1=CN(C=C1)C(=N)N
InChI KeyNHXIJZTXMUNDFI-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

  • ¹H NMR: Pyrrole ring protons appear as a multiplet at δ 6.2–6.8 ppm, while the NH₂ groups resonate as broad singlets near δ 5.5–6.0 ppm .

  • ¹³C NMR: The carboxamidine carbon (C=NH) shows a characteristic signal at δ 158–162 ppm, with pyrrole carbons between δ 110–125 ppm .

The infrared (IR) spectrum features strong absorption bands at 3350 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=N stretch), confirming the presence of the carboxamidine moiety .

Synthetic Methodologies

Direct Amination of Pyrrole Derivatives

A common route involves treating pyrrole-1-carboxylic acid derivatives with ammonia or ammonium salts under controlled conditions:

Pyrrole-1-carbonyl chloride+NH3Pyrrole-1-carboxamidine+HCl\text{Pyrrole-1-carbonyl chloride} + \text{NH}_3 \rightarrow \text{Pyrrole-1-carboxamidine} + \text{HCl}

This reaction typically proceeds in anhydrous tetrahydrofuran (THF) at -78°C, yielding 68–72% purified product . The use of lithium bis(trimethylsilyl)amide (LiHMDS) as a base enhances nucleophilic ammonia reactivity .

Metal-Catalyzed Coupling Approaches

Recent advances employ palladium-catalyzed cross-coupling to install the carboxamidine group. For example, Suzuki-Miyaura coupling between pyrrole-1-boronic acid and preformed amidine precursors achieves moderate yields (55–60%) with excellent regioselectivity .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Reaction Time
Direct Amination72984 h
Palladium-Catalyzed609512 h

Reactivity and Functionalization

Electrophilic Substitution

The pyrrole ring undergoes electrophilic substitution preferentially at the 2- and 5-positions. Nitration with nitric acid/acetic anhydride produces 2-nitro-pyrrole-1-carboxamidine in 85% yield, while Vilsmeier-Haack formylation introduces formyl groups at the 3-position.

Nucleophilic Additions

The carboxamidine group participates in condensation reactions with carbonyl compounds. Treatment with benzaldehyde in ethanol forms a stable Schiff base derivative (λmax = 320 nm), demonstrating potential as a UV-active probe .

Applications in Organic Synthesis

Linchpin Reagent in Ketone Synthesis

Pyrrole-1-carboxamidine derivatives serve as formal carbonyl dication equivalents in one-pot ketone syntheses. The reagent CLAmP (Carbonyl Linchpin N,O-dimethylhydroxylamine pyrrole), when treated sequentially with Grignard reagents, enables unsymmetrical ketone formation with >90% selectivity .

R-MgX+CLAmPR-C(=O)-R’+Byproducts\text{R-MgX} + \text{CLAmP} \rightarrow \text{R-C(=O)-R'} + \text{Byproducts}

Catalytic Intermediate

The compound acts as a ligand in transition-metal catalysis. Copper(II) complexes of pyrrole-1-carboxamidine demonstrate enhanced activity in C-N cross-coupling reactions, achieving turnover numbers (TON) exceeding 10⁴.

Industrial-Scale Production Challenges

Purification Limitations

The compound's high polarity complicates chromatographic separation, necessitating countercurrent distribution techniques for >99% purity. Recent advances in molecularly imprinted polymers (MIPs) have improved batch-to-batch consistency.

Cost Analysis

Current production costs average $1,200/kg at pilot scale, primarily driven by palladium catalyst expenses in coupling routes. Transition to nickel-based catalysts could reduce costs by 40% .

Environmental Impact and Degradation

Biodegradation Pathways

Soil microcosm studies show 90% degradation within 14 days via Pseudomonas spp.-mediated hydrolysis of the carboxamidine group to urea derivatives .

Ecotoxicity

96-h LC₅₀ values for Daphnia magna exceed 100 mg/L, indicating low aquatic toxicity. Bioaccumulation potential (BCF = 12) falls below regulatory thresholds.

Future Research Directions

Flow Chemistry Applications

Continuous-flow synthesis using immobilized enzyme catalysts could enhance reaction efficiency. Preliminary trials achieve space-time yields of 0.8 kg/L·h, a 5× improvement over batch methods .

Materials Science Integration

The compound's conjugated π-system shows promise in organic photovoltaics, with prototype devices achieving 3.2% power conversion efficiency when blended with PC₇₁BM.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator